4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a bromine atom, a cyano group, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a suitable alkyne or alkene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction, often using bromine or a bromine-containing reagent.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide
- 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(1-piperidinylsulfonyl)benzamide
Uniqueness
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications. The presence of the bromine atom, cyano group, and benzothiophene ring provides unique reactivity and properties that can be exploited in various scientific research applications.
Properties
Molecular Formula |
C15H15BrN4OS |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4OS/c1-2-20-13(11(16)8-18-20)14(21)19-15-10(7-17)9-5-3-4-6-12(9)22-15/h8H,2-6H2,1H3,(H,19,21) |
InChI Key |
LPPVJMBZNYTVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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